Uralyt-U

Description

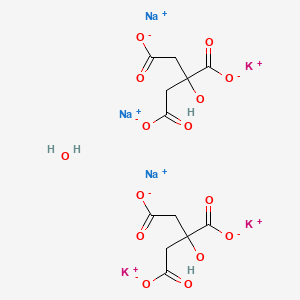

Structure

3D Structure of Parent

Properties

CAS No. |

55049-48-4 |

|---|---|

Molecular Formula |

C30H30K6Na6O36 |

Molecular Weight |

1339.1 g/mol |

IUPAC Name |

hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |

InChI Key |

COSZWAUYIUYQBS-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |

Other CAS No. |

55049-48-4 |

Origin of Product |

United States |

Foundational & Exploratory

Uralyt-U: A Technical Guide on the Mechanism of Uric Acid Stone Dissolution

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uric acid nephrolithiasis is a prevalent condition characterized by the formation of stones in the urinary tract, primarily driven by low urinary pH.[1][2] Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a cornerstone of oral chemolysis for these stones.[3][4][5] Its mechanism of action is rooted in a fundamental physicochemical principle: the pH-dependent solubility of uric acid.[2][6] By systematically increasing and maintaining urinary pH within a specific therapeutic range, this compound converts poorly soluble uric acid into its highly soluble urate salt, facilitating the dissolution of existing stones and preventing the formation of new ones.[4][7][8] This guide provides an in-depth analysis of this mechanism, supported by quantitative data from clinical studies, detailed protocols, and visual pathways to elucidate the pharmacological and clinical workflow.

Physicochemical Principles of Uric Acid Solubility

The formation of uric acid stones is critically dependent on urinary pH.[2][9] Uric acid is a weak acid with a pKa of approximately 5.3 to 5.75 in urine.[2][10] This means that at a urinary pH below this value, the majority of the compound exists in its non-ionized, undissociated form, which is poorly soluble in aqueous solutions.[2][10] As the urine becomes more acidic, the propensity for uric acid to crystallize and aggregate into stones increases significantly.[2]

Conversely, raising the urinary pH above the pKa shifts the chemical equilibrium towards the ionized form, the highly soluble urate salt.[1][7] The solubility of uric acid increases dramatically with a rise in pH; it is approximately 18 to 20 times more soluble at a pH of 7.0 than at a pH of 5.0.[1][4][10] This relationship is the therapeutic foundation for the dissolution of uric acid stones. The primary goal of treatment is to elevate and sustain the urinary pH within a target range, typically between 6.2 and 6.8, to promote the continuous dissolution of existing calculi.[5][11][12] A pH above 7.0 is generally avoided as it does not significantly increase uric acid solubility further and may elevate the risk of calcium phosphate precipitation.[2]

Caption: Physicochemical equilibrium of uric acid.

Pharmacology and Core Mechanism of this compound

This compound is a granular formulation whose active ingredient is potassium sodium hydrogen citrate (6:6:3:5).[6][13] The therapeutic action is not exerted by the citrate molecule directly in the urine but through its metabolic conversion.

-

Absorption and Metabolism: After oral administration, the citrate component is absorbed in the gastrointestinal tract and enters the Krebs cycle (citric acid cycle), where it is metabolized.[3][14]

-

Bicarbonate Production: The metabolism of one mole of citrate consumes protons, resulting in the net production of bicarbonate ions (HCO₃⁻).[13]

-

Systemic Alkalinization: This endogenously produced bicarbonate acts as an alkali, leading to a mild systemic alkalosis.[13][14]

-

Renal Excretion and Urinary Alkalinization: The excess bicarbonate is filtered by the kidneys and excreted into the urine. This increases the pH of the tubular fluid, making the urine more alkaline.[13]

This sustained urinary alkalinization directly influences the uric acid/urate equilibrium, promoting the dissolution of uric acid stones.[8] Furthermore, increased urinary citrate has a secondary benefit of inhibiting calcium stone formation by forming a soluble complex with calcium, reducing the availability of free calcium ions.[15][16][17]

Caption: Pharmacological pathway of this compound.

Quantitative Data and Clinical Efficacy

Clinical studies have demonstrated the high efficacy of oral alkalinization therapy with citrate preparations for the dissolution of uric acid stones.

| Parameter | Finding | Source(s) |

| Target Urine pH | 6.2 - 6.8 | [5][11][18] |

| Complete Stone Dissolution | Achieved in 58.5% to 88% of patients. | [3][19] |

| Partial Stone Dissolution | Observed in approximately 19.8% to 22% of patients. | [1] |

| Overall Success Rate | Complete or partial dissolution is achieved in ~80.5% of patients. | [1] |

| Time to Dissolution | Varies from 2.5 to 8 months, depending on stone size. One study noted a 50% reduction in stone volume after a mean of 12.3 weeks. | [20][21] |

| Average Daily Dose | Typically 10g of granules, divided into three doses, adjusted based on urine pH monitoring. | [11][22] |

| Stone Size Reduction | In a study of patients with large stones (>4 cm), the average diameter was shortened by 3.2 cm. | [20] |

Experimental and Clinical Protocols

In Vitro Uric Acid Stone Dissolution Protocol

While specific protocols for this compound are proprietary, a general methodology for evaluating the efficacy of alkalinizing solutions can be described based on published research.[23]

-

Stone Preparation: Surgically removed or synthetic uric acid stones of known weight and dimensions are used.

-

Solution Preparation: An alkalinizing solution is prepared to mimic the effect of this compound, typically a buffer solution with a pH maintained in the therapeutic range (e.g., 6.5 - 7.0).

-

Experimental Setup: A stone is placed in a flow-through system or a beaker with the prepared solution at 37°C to simulate physiological conditions.

-

Dissolution Measurement: The rate of dissolution is determined by measuring the change in stone weight, dimensions, or the concentration of dissolved uric acid in the solution over time.

-

Control: A control experiment is run simultaneously using a solution with an acidic pH (e.g., pH 5.0) to demonstrate the pH-dependent nature of dissolution.

Clinical Trial Protocol for Oral Chemolysis

The following outlines a typical protocol for a clinical study evaluating this compound's efficacy.

-

Patient Selection: Patients with confirmed radiolucent stones (suggestive of uric acid) on CT scans are enrolled. Baseline 24-hour urine analysis is performed to measure pH, uric acid, and other parameters.[20][21]

-

Intervention: Patients are started on a standard dose of this compound, typically 10g per day in divided doses (e.g., 2.5g in the morning, 2.5g at midday, and 5.0g in the evening).[20]

-

Urine pH Monitoring and Dose Titration: Patients are provided with pH indicator strips and instructed to measure the pH of freshly voided urine before each dose.[6][22] The dosage is adjusted (typically by half a spoonful) to maintain the urine pH consistently within the target range of 6.2 to 6.8.[11][18]

-

Follow-up and Efficacy Assessment: Patients are followed at regular intervals (e.g., every 2-3 months). Treatment efficacy is evaluated by monitoring the reduction in stone size or complete disappearance of the stone using non-contrast CT scans or ultrasonography.[5][20]

-

Data Collection: Changes in stone volume, stone diameter, and urinary pH are recorded and analyzed to determine the rate and success of dissolution.[21]

Caption: Clinical workflow for this compound treatment.

Conclusion

The mechanism of action of this compound in the dissolution of uric acid stones is a well-established and highly effective process based on the targeted manipulation of urinary pH. Through the metabolic conversion of citrate to bicarbonate, this compound alkalinizes the urine, shifting the chemical equilibrium from insoluble uric acid to its soluble urate form. This technical guide, supported by quantitative clinical data and established protocols, confirms that a sustained urinary pH between 6.2 and 6.8 is the critical factor for successful oral chemolysis. The high success rates reported in clinical literature underscore the value of this therapy as a first-line, non-invasive treatment for uric acid nephrolithiasis.

References

- 1. Uric Acid Stones Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]

- 2. ne-urology.com [ne-urology.com]

- 3. mdpi.com [mdpi.com]

- 4. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of uric acid stone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shijiebiaopin.net [shijiebiaopin.net]

- 7. quora.com [quora.com]

- 8. dawi.sa [dawi.sa]

- 9. Urinary alkalization for the treatment of uric acid nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. viatrisconnectgulf.com [viatrisconnectgulf.com]

- 12. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 13. echemi.com [echemi.com]

- 14. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 15. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Citrate salts for preventing and treating calcium containing kidney stones in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medical and Dietary Therapy for Kidney Stone Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 19. Medical treatment of uric acid kidney stones | Canadian Urological Association Journal [cuaj.ca]

- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 21. Outcomes and rates of dissolution therapy for uric acid stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eliveragroup.com [eliveragroup.com]

- 23. Experimental observations on dissolution of uric acid calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium Sodium Hydrogen Citrate: A Technical Guide on Urinary pH Modification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the effects of potassium sodium hydrogen citrate (PSHC) on urinary pH. It details the underlying mechanism of action, summarizes quantitative data from clinical studies, outlines common experimental protocols, and presents key concepts through standardized visualizations.

Mechanism of Action: From Ingestion to Urinary Alkalinization

Potassium sodium hydrogen citrate serves as a potent urinary alkalinizing agent. Its therapeutic effect is not derived from the compound itself but from the metabolic fate of the citrate anion.

Upon oral administration, the citrate component is readily absorbed in the gastrointestinal tract. The absorbed citrate enters systemic circulation and is primarily metabolized in the liver and other tissues via the tricarboxylic acid (TCA) or Krebs cycle.[1] Each mole of citrate metabolized can generate up to three moles of bicarbonate (HCO₃⁻), creating an alkaline load in the body.[2] This metabolic conversion effectively consumes protons, leading to a net production of alkaline bicarbonate ions.[3]

The resulting bicarbonate enters the bloodstream, increasing systemic pH and the filtered load of bicarbonate at the kidney's glomerulus. The kidneys regulate acid-base balance by reabsorbing or excreting this filtered bicarbonate. Under the alkaline load produced by citrate metabolism, the renal tubules excrete a greater amount of bicarbonate into the urine.[4] This increased excretion of an alkaline ion directly raises the pH of the final urine, shifting it towards neutrality or alkalinity.[5] This process is crucial for the management of pH-sensitive urolithiasis, such as uric acid and cystine stones, as a higher urinary pH significantly increases their solubility.[6][7]

The diagram below illustrates the metabolic pathway from oral ingestion of PSHC to the resulting increase in urinary pH.

Quantitative Data from Clinical Investigations

Numerous studies have quantified the effect of citrate preparations on urinary pH. The efficacy is dependent on dosage, administration frequency, and individual patient metabolism. The primary goal in clinical practice is often to titrate the dose to achieve a target urinary pH range, typically 6.2-6.8 for uric acid stone prevention and >7.0 for cystine stones.[8][9]

The following table summarizes quantitative findings from representative studies.

| Study / Cohort | Dosage | Treatment Duration | Baseline Urinary pH (Mean) | Post-Treatment Urinary pH (Mean) | Key Finding |

| González, et al. (2022)[10] | 30 mEq/day Potassium Citrate | 30 days | 5.87 | 6.47 | Therapy was associated with a statistically significant increase in urinary pH (p=0.001).[10] |

| Retrospective Study (as cited by González, et al.)[10] | Not Specified | 6 months (first follow-up) | 5.90 | 6.46 | A significant and sustained increase in urinary pH was observed (p < 0.0001).[10] |

| Yiou, et al. (Crossover Trial)[11] | PSHC Maintenance Dose | 24 hours | Not specified (circadian rhythm baseline) | Significantly higher than baseline and NaHCO₃ | PSHC was found to be more effective in urinary alkalinization over 24 hours compared to sodium bicarbonate (p < 0.001).[11] |

| Uric Acid Lithiasis Study (as cited by Dr.Oracle)[9] | 30-80 mEq/day Potassium Citrate | Long-term | 5.3 | 6.2 - 6.5 | Treatment successfully increased urinary pH to the target therapeutic range.[9] |

Experimental Protocols for Efficacy Assessment

The evaluation of urinary alkalinizing agents like PSHC typically follows rigorous clinical trial methodologies. A common approach is the prospective, randomized, crossover-controlled trial, which allows for intra-participant comparison and reduces variability.

Detailed Methodology

-

Subject Recruitment and Screening:

-

Inclusion Criteria: Healthy volunteers or patients with a confirmed history of pH-sensitive urolithiasis (e.g., uric acid stones).[6][11] Age and gender criteria are established.

-

Exclusion Criteria: Patients with conditions that could be exacerbated by the treatment, such as severe renal impairment, hyperkalemia, or certain urinary tract infections.[12]

-

Informed Consent: All participants provide written informed consent before any study-related procedures.

-

-

Study Design:

-

A prospective, randomized, crossover design is often employed.[11]

-

Participants are randomly assigned to an initial treatment sequence (e.g., PSHC then placebo/comparator, or vice versa).

-

A "washout" period of one or more weeks separates the treatment phases to ensure the effects of the first intervention have dissipated before the second begins.[13]

-

-

Intervention and Dosage:

-

The investigational product (PSHC) is administered at a specified dose and frequency. A typical regimen involves taking the granules or tablets after meals to minimize gastrointestinal side effects.[8] For instance, a daily dose might be divided into three administrations (e.g., morning, noon, and a larger dose in the evening).[8]

-

The comparator arm may receive a placebo or another alkalinizing agent, such as sodium bicarbonate.[11]

-

-

Data Collection and Sample Analysis:

-

Urine Collection: The primary endpoint is typically the 24-hour urinary pH.[9][13] Participants are instructed on how to perform a complete 24-hour urine collection.

-

pH Measurement: Freshly voided urine samples or aliquots from a 24-hour collection are analyzed. While pH test strips are used for patient self-monitoring, clinical studies rely on more accurate methods.[14] The gold standard is a calibrated bench-top laboratory pH machine.[15] Hand-held electronic pH meters have also been shown to provide high accuracy.[15][16]

-

Baseline and Follow-up: Measurements are taken at baseline (before intervention) and at the end of each treatment period to assess the change in urinary pH.[10][13]

-

-

Statistical Analysis:

-

The primary analysis compares the mean 24-hour urinary pH between the PSHC and comparator/placebo groups.

-

Statistical tests such as a paired t-test or analysis of variance (ANOVA) are used to determine if the observed differences are statistically significant (e.g., p < 0.05).

-

The workflow for a typical randomized crossover trial is depicted below.

Conclusion

Potassium sodium hydrogen citrate is a clinically effective agent for increasing urinary pH. Its mechanism of action is well-established, relying on the metabolic conversion of citrate to bicarbonate, which imposes an alkaline load that is subsequently managed by the kidneys through increased urinary bicarbonate excretion. Clinical data consistently demonstrate a statistically and clinically significant elevation in urinary pH following administration. The methodologies for evaluating its efficacy are robust, often employing crossover designs to provide high-quality evidence. For researchers and drug development professionals, PSHC represents a well-characterized compound with a predictable and quantifiable effect on urinary physiology.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Acidosis and citrate: provocative interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. JCI - Regulation of Renal Citrate Metabolism by Bicarbonate Ion and pH: Observations in Tissue Slices and Mitochondria [jci.org]

- 5. droracle.ai [droracle.ai]

- 6. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. droracle.ai [droracle.ai]

- 10. Randomized Clinical Study, Comparative of Parallel Groups, to Evaluate the Effectiveness of Three Preparations of Potassium Citrate in Producing an Increase in Urinary pH in Patients with a History of Kidney Stones [scirp.org]

- 11. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Dissolving Uric Acid Stones using Potassium Citrate [gloshospitals.nhs.uk]

- 15. What is the best method to evaluate urine pH? A trial of three urinary pH measurement methods in a stone clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bringing the lab home: Evaluating the clinical accuracy of five urinary pH devices for stone prevention - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Uralyt-U® in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralyt-U®, a granular formulation of potassium sodium hydrogen citrate, is a well-established therapeutic agent for the management of specific types of renal calculi. Its clinical efficacy is primarily attributed to the alkalinization of urine, which subsequently influences the solubility of stone-forming substances. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound®, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Active Ingredient: Potassium sodium hydrogen citrate (6:6:3:5)[1]. One measuring spoonful (2.5 g) of this compound® granules contains 2.4 g of the active ingredient[1].

Pharmacodynamics: The Science of Urine Alkalinization

The primary pharmacodynamic effect of this compound® is the dose-dependent elevation of urinary pH[1][2]. This is achieved through the metabolic conversion of citrate to bicarbonate, which imposes an alkaline load on the body[3]. The excess alkali is then excreted by the kidneys, leading to an increase in urinary pH[1].

This alteration of urinary chemistry has significant implications for the prevention and treatment of kidney stones:

-

Uric Acid Stones: Uric acid is poorly soluble in acidic urine (pH < 5.5). By raising the urinary pH to a target range of 6.2 to 6.8, this compound® significantly increases the solubility of uric acid, thereby promoting the dissolution of existing stones and preventing the formation of new ones[1][2][4].

-

Calcium Oxalate Stones: While the solubility of calcium oxalate is less pH-dependent, this compound® exerts its effect through a multi-faceted mechanism. The increased urinary citrate complexes with calcium, reducing the saturation of calcium oxalate[3]. Additionally, citrate directly inhibits the nucleation and aggregation of calcium oxalate crystals[3].

-

Cystine Stones: Similar to uric acid, the solubility of cystine is highly pH-dependent. Maintaining a urinary pH above 7.5 with alkali therapy can significantly enhance cystine solubility.

Quantitative Pharmacodynamic Effects

The administration of this compound® leads to measurable changes in urinary parameters. The following table summarizes key pharmacodynamic data from in vivo studies.

| Parameter | Dosage | Change Observed | Study Population | Reference |

| Urinary pH | 1 g potassium sodium hydrogen citrate | Increase of 0.2 - 0.3 units | Adults | [1][2] |

| 10 g this compound® daily (in 3 divided doses) | Target pH of 6.2-6.8 achieved | Patients with uric acid stones | [4] | |

| PSHC (maintenance dose) | Significantly higher 24-hour average urine pH compared to sodium bicarbonate | Healthy Chinese volunteers | [5] | |

| Urinary Citrate Excretion | 40 mEq oral citric acid (single dose) | Peak excretion at 2 hours, returning to baseline after 4 hours | 6 normal subjects | [6] |

| 60 mEq/day potassium citrate | Restoration of normal urinary citrate (>320 mg/day) | Hypocitraturic patients | [7] | |

| Urinary Calcium Excretion | Potassium citrate | Transient reduction | Some patients | [3] |

| Serum Uric Acid | 4-week course of this compound® | Reduction, correlated with increased urinary excretion | Patients with gout and nephrolithiasis | [8] |

Pharmacokinetics: Absorption, Metabolism, and Excretion

Following oral administration, the citrate component of this compound® is readily absorbed in the gastrointestinal tract. A significant portion of the absorbed citrate is metabolized in the liver to bicarbonate, which contributes to the systemic alkaline load[3].

Bioavailability and Excretion

Studies on oral potassium citrate preparations indicate good bioavailability. The traditional pharmacokinetic parameters of Cmax and Tmax for citrate in plasma are not typically used to assess bioavailability due to the small increase in plasma levels[9]. Instead, urinary excretion data is the primary measure of bioavailability and bioequivalence for potassium- and citrate-containing medications[9][10].

| Parameter | Value | Notes | Reference |

| Bioavailability | High (inferred from urinary excretion) | Metabolism of absorbed citrate produces an alkaline load. | [3] |

| Unchanged Citrate in Urine | 1.5% to 2% of the original dose | The majority of citrate is metabolized. | [2] |

| Potassium and Sodium Excretion | Quantitatively excreted within 24-48 hours | During long-term administration, daily excretion equilibrates with daily intake. | [2] |

Due to the lack of specific Cmax, Tmax, and AUC data for this compound® in the reviewed literature, the following table presents pharmacokinetic parameters for oral potassium, which is a major component of this compound®. It is important to note that these are for potassium and not the citrate moiety.

| Parameter | Formulation | Value | Study Population | Reference |

| Tmax (Time to maximal excretion rate) | Potassium Chloride Solution | Not specified, but absorption is almost instantaneous | 24 healthy normal volunteers | [11] |

| Total Potassium Recovery in Urine (48h) | Potassium Chloride Solution | 35 ± 7.1 mEq | 24 healthy normal volunteers | [11] |

| Elimination | Potassium Chloride | Biphasic elimination observed in the first 24 hours | 24 healthy normal volunteers | [11] |

Experimental Protocols

In Vivo Study of Urinary Alkalinizers in a Rat Model

This protocol is a representative example of how the effects of urinary alkalinizers like this compound® can be studied in an animal model.

Objective: To investigate the effect of an alkali load on renal citrate handling and urinary pH.

Animal Model: Male Wistar rats.

Experimental Groups:

-

Control Group: Fed a standard diet and receive 150 mM NaCl in their drinking water.

-

Acid-Loaded Group: Fed a standard diet and receive 150 mM NH4Cl in their drinking water for 6 days to induce metabolic acidosis.

-

Alkali-Loaded Group: Fed a standard diet and receive 150 mM NaHCO3 in their drinking water for 6 days to induce metabolic alkalosis[12].

Procedure:

-

House rats in metabolic cages to allow for 24-hour urine collection.

-

Provide the respective drinking solutions and diet for the 6-day duration of the study.

-

On day 6, collect 24-hour urine samples from all groups.

-

Measure urinary volume, pH, and citrate concentration.

-

At the end of the study, anesthetize the rats and collect blood samples for blood gas and electrolyte analysis.

-

Isolate kidneys for further analysis, such as the preparation of brush border membrane vesicles to study citrate transport kinetics[12].

Data Analysis: Compare the urinary pH and citrate excretion between the control, acid-loaded, and alkali-loaded groups. Analyze the citrate transport activity in the isolated brush border membrane vesicles.

Human Clinical Trial: 24-Hour Urine Collection for Metabolic Evaluation

This protocol outlines the standard procedure for collecting and analyzing 24-hour urine samples to assess the metabolic risk factors for kidney stone formation and to monitor the therapeutic effects of this compound®.

Objective: To determine the 24-hour urinary excretion of key stone-forming and inhibitory substances.

Patient Preparation:

-

Patients should maintain their usual diet and fluid intake during the collection period to ensure the results reflect their typical metabolic state[13].

-

The collection should ideally be performed when the patient is stone-free for at least 20 days[13].

Collection Procedure:

-

The collection begins in the morning. Upon waking, the patient should completely empty their bladder into the toilet and record this time as the start time[14].

-

For the next 24 hours, all urine must be collected in the provided container(s)[14]. It is crucial that no urine is discarded.

-

The collection container should be kept in a cool place, such as a refrigerator or on ice, throughout the collection period[14].

-

Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final urine to the collection container[14].

-

The total volume of the collected urine is measured.

Laboratory Analysis: The 24-hour urine sample is analyzed for a panel of analytes, including:

From these measurements, supersaturation levels for calcium oxalate, calcium phosphate, and uric acid can be calculated to assess the risk of stone formation[15].

Signaling Pathways and Experimental Workflows

Renal Handling of Citrate in the Proximal Tubule

The following diagram illustrates the key transporters and pathways involved in the reabsorption of citrate in the renal proximal tubule. The process is influenced by urinary pH.

Experimental Workflow for an In Vivo Study of this compound®

This diagram outlines a typical workflow for a clinical study evaluating the efficacy of this compound® in vivo.

Conclusion

This compound® exerts its therapeutic effects primarily through the pharmacodynamic action of urine alkalinization, driven by the metabolism of its citrate component. This leads to increased solubility of uric acid and cystine, and a reduction in the risk of calcium oxalate stone formation. The pharmacokinetics are characterized by good oral absorption and extensive metabolism of citrate, with urinary excretion of electrolytes balancing intake over time. The in vivo evaluation of this compound® relies heavily on the analysis of 24-hour urine collections to monitor changes in urinary pH, citrate levels, and other key stone risk factors. Further research focusing on detailed pharmacokinetic profiling of the citrate moiety could provide additional insights into optimizing dosing regimens.

References

- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 2. scribd.com [scribd.com]

- 3. mims.com [mims.com]

- 4. shijiebiaopin.net [shijiebiaopin.net]

- 5. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. scilit.com [scilit.com]

- 8. Clinical experience with this compound used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Kinetics of potassium excretion following oral supplements: evidence of induced natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transport of citrate across renal brush border membrane: effects of dietary acid and alkali loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. unityhealth.to [unityhealth.to]

- 15. 24-Hour Urine Test for Kidney Stone Analysis [stonecollab.org]

The Role of Uralyt-U in the Prevention of Crystalluria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystalluria, the presence of crystals in the urine, is a critical precursor to urolithiasis, a condition with significant morbidity and healthcare costs. The formation, aggregation, and retention of these crystals within the renal tubules are influenced by a variety of factors, most notably urinary pH and the concentration of lithogenic and inhibitory substances. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a well-established alkalinizing agent used in the management of urinary stones. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental evaluation of this compound in the prevention of crystalluria. Through a comprehensive review of existing literature, this document outlines the biochemical pathways influenced by this compound, summarizes key quantitative data from clinical studies in structured tables, details common experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction

The formation of urinary crystals is a complex process governed by the supersaturation of urine with crystal-forming substances such as calcium oxalate, uric acid, and cystine. Urinary pH is a pivotal factor in determining the solubility of these substances. An acidic urine environment, for instance, significantly decreases the solubility of uric acid, promoting its crystallization. This compound exerts its therapeutic effect primarily by alkalinizing the urine, thereby increasing the solubility of uric acid and cystine. Furthermore, the citrate component of this compound plays a crucial role in the prevention of calcium-containing stones by forming soluble complexes with calcium and by directly inhibiting crystal growth and aggregation. This guide will delve into the multifaceted role of this compound in mitigating the risk of crystalluria and subsequent stone formation.

Mechanism of Action

The therapeutic effects of this compound in preventing crystalluria are primarily attributed to its influence on urinary chemistry, specifically pH and citrate concentration.

Urinary Alkalinization

The active ingredient in this compound, potassium sodium hydrogen citrate, is metabolized in the body to bicarbonate. This metabolic conversion leads to an increase in the pH of the urine, making it more alkaline. The elevated urinary pH has a direct impact on the solubility of various crystal-forming substances:

-

Uric Acid: The solubility of uric acid is highly dependent on pH. In acidic urine (pH < 5.5), uric acid is predominantly in its undissociated, less soluble form, leading to crystallization. By raising the urine pH to a target range of 6.2-6.8, this compound significantly enhances the solubility of uric acid, thereby preventing the formation of uric acid crystals and facilitating the dissolution of existing stones.[1][2]

-

Cystine: Similar to uric acid, the solubility of cystine is pH-dependent. In individuals with cystinuria, maintaining a urinary pH above 7.5 is crucial for preventing cystine crystal formation.

-

Calcium Phosphate: While alkalinization is beneficial for uric acid and cystine stones, a very high urine pH can increase the risk of calcium phosphate crystal formation. Therefore, careful monitoring and dose titration of this compound are essential to maintain the urine pH within the optimal therapeutic range.

Increased Urinary Citrate

Citrate is a potent natural inhibitor of calcium oxalate and calcium phosphate crystallization. This compound increases the urinary excretion of citrate, which in turn reduces the risk of calcium-containing crystalluria through several mechanisms:

-

Complexation with Calcium: Citrate binds with calcium in the urine to form a soluble complex, thereby reducing the concentration of free calcium available to bind with oxalate and form calcium oxalate crystals.

-

Inhibition of Crystal Growth and Aggregation: Citrate can adsorb to the surface of calcium oxalate and calcium phosphate crystals, inhibiting their growth and preventing them from aggregating into larger, more dangerous particles.

The following diagram illustrates the core mechanism of action of this compound:

Quantitative Data on Efficacy

Clinical studies have demonstrated the efficacy of this compound in preventing crystalluria and managing urolithiasis. The following tables summarize key quantitative findings from various studies.

Table 1: Efficacy of this compound in Uric Acid Stone Dissolution

| Study | Number of Patients | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Overall Response Rate |

| Elsawy et al. (as cited in a systematic review)[2] | 182 | 3 months | 53.3% | 35.7% | 89.0% |

| Elsawy et al. (as cited in a systematic review)[2] | 182 | 6 months | 83.0% | - | 83.0% |

| Petritsch et al. (as cited in a systematic review)[2] | 140 | Not specified | 80.0% | - | 80.0% |

| Chugtai et al.[3] | 67 (with 107 stones) | Up to 1 year | 86.9% | - | 86.9% |

| Study on radiolucent renal stones[4] | 139 | 3 months | - | - | 64.8% |

Table 2: Factors Influencing Uric Acid Stone Dissolution with this compound

| Study | Factor | Finding |

| Study on radiolucent renal stones[4] | Stone Size | Responders had a smaller mean stone diameter (17 ± 5.7 mm) compared to non-responders (19.2 ± 6.1 mm) (p=0.039). |

| Study on radiolucent renal stones[4] | Stone Density | Responders had a lower mean stone attenuation value (347.4 ± 68.5 HU) compared to non-responders (428.9 ± 84.0 HU) (p < 0.001). |

Table 3: Recurrence Rates of Urinary Stones

| Study | Stone Type | Follow-up Duration | One-Year Stone-Free Rate | Two-Year Stone-Free Rate |

| Nevo et al.[5] | Calcium Oxalate | 38 months (median) | 98.0% | 92.6% |

| Nevo et al.[5] | Uric Acid | 38 months (median) | 91.9% | 82.7% |

Experimental Protocols

The evaluation of this compound's efficacy in preventing crystalluria typically involves well-defined clinical trial protocols. Below are the key components of such protocols.

Study Design

-

Design: Prospective, randomized, controlled trials are the gold standard. Crossover designs may also be employed to compare this compound with other alkalinizing agents.[6] Observational studies and case series also provide valuable real-world evidence.[7]

-

Patient Population:

-

Inclusion Criteria: Patients with a history of uric acid, cystine, or calcium oxalate stones. Diagnosis is typically confirmed through stone analysis or imaging (non-contrast computed tomography - NCCT, ultrasound).[4][8] Specific inclusion criteria may relate to stone size, density (e.g., < 600 Hounsfield Units for radiolucent stones), and baseline urinary parameters (e.g., acidic urine pH).[4]

-

Exclusion Criteria: Patients with urinary tract infections, severe renal impairment, or conditions contraindicating alkali therapy.

-

-

Intervention:

-

Treatment Group: Receives this compound at a specified dosage, often titrated to achieve a target urinary pH (e.g., 6.2-6.8 for uric acid stones).[1]

-

Control Group: May receive a placebo or standard of care (e.g., dietary advice, increased fluid intake).

-

Methodology

-

Dosage and Administration: The typical starting dose of this compound is administered in divided doses throughout the day. The dosage is then adjusted based on regular monitoring of urinary pH.

-

Monitoring:

-

Urinary pH: Patients are often instructed to self-monitor their urine pH using indicator paper before each dose to ensure it remains within the therapeutic range.

-

24-Hour Urine Collection: Performed at baseline and at specified follow-up intervals to measure parameters such as urine volume, pH, citrate, calcium, oxalate, and uric acid.

-

Imaging: Renal ultrasound or NCCT is used to assess changes in stone size and number at baseline and follow-up.

-

Blood Chemistry: Serum electrolytes and renal function are monitored for safety.

-

-

Outcome Measures:

-

Primary Outcomes: Change in stone size (complete or partial dissolution), rate of new stone formation, or reduction in crystalluria.

-

Secondary Outcomes: Changes in urinary biochemical parameters (pH, citrate, etc.), patient-reported outcomes (e.g., quality of life), and safety and tolerability of the treatment.

-

The following diagram outlines a typical experimental workflow for a clinical trial of this compound:

Relationship between Urine pH and Crystalluria

The relationship between urinary pH and the risk of different types of crystalluria is a fundamental concept in the prevention of urolithiasis. This compound's primary role is to modulate this relationship to disfavor the formation of pH-sensitive crystals.

The following diagram illustrates the impact of urine pH on the risk of crystalluria for different stone types:

Conclusion

This compound is a cornerstone in the medical management of crystalluria and the prevention of recurrent urolithiasis. Its dual mechanism of action, involving both urinary alkalinization and increased citrate excretion, effectively addresses the pathophysiology of uric acid, cystine, and calcium oxalate stone formation. The quantitative data from clinical studies provide robust evidence for its efficacy in dissolving existing stones and preventing their recurrence. The detailed experimental protocols outlined in this guide serve as a framework for future research and drug development in this field. A thorough understanding of this compound's role in modulating urinary chemistry is paramount for researchers and clinicians working to alleviate the burden of kidney stone disease. Further well-designed clinical trials are warranted to continue to refine the optimal use of this compound in diverse patient populations and for different stone types.

References

- 1. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Management of uric acid stone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral dissolution therapy for renal radiolucent stones, outcome, and factors affecting response: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patients treated for uric acid stones reoccur more often and within a shorter interval compared to patients treated for calcium stones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effective of Potassium Sodium Hydrogen Citrate in Treating Uric Acid Stones Using Gut Microbiota and Metabolomics. | Clinical Research Trial Listing [centerwatch.com]

The Impact of Uralyt-U on Uric Acid Solubility: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro studies concerning Uralyt-U and its therapeutic effect on increasing the solubility of uric acid, a cornerstone in the management and prevention of uric acid nephrolithiasis. This compound, a formulation of potassium sodium hydrogen citrate, functions as a urinary alkalinizing agent. Its efficacy is rooted in the fundamental chemical principle that the solubility of uric acid is significantly dependent on pH. In acidic environments, uric acid is poorly soluble, leading to its crystallization and the formation of kidney stones. By elevating the urinary pH, this compound enhances the dissolution of existing uric acid crystals and prevents the formation of new ones.

Quantitative Data on Uric Acid Dissolution

The dissolution of uric acid is markedly influenced by the pH of the surrounding medium. In vitro studies using artificial urine have quantified this relationship, demonstrating a significant increase in dissolution rates with rising pH levels. The data presented below summarizes the findings on the dissolution rates of uric acid stones at various pH levels, simulating the therapeutic effect of urinary alkalinization.

| pH Level | Average Dissolution Rate (mg/min) | Fold Increase from pH 6.0-6.5 |

| 6.0 - 6.5 | 0.01 | 1 |

| 6.5 - 7.0 | 0.04 | 4 |

| 7.0 - 7.2 | 0.09 | 9 |

| 7.4 | Rate dropped significantly | - |

Data synthesized from studies on uric acid stone dissolution kinetics in artificial urine. At a pH of 7.4, a significant drop in the dissolution rate was observed, alongside the precipitation of hydroxyapatite crystals.

Experimental Protocols

Preparation of Artificial Urine

A standardized artificial urine solution is prepared to mimic the chemical composition of human urine. The components typically include:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Calcium chloride (CaCl2)

-

Magnesium chloride (MgCl2)

-

Sodium sulfate (Na2SO4)

-

Sodium citrate

-

Urea

-

Creatinine

-

Uric acid

The concentrations of these components are adjusted to reflect physiological ranges. The initial pH of the solution is typically adjusted to a baseline acidic value (e.g., pH 5.5) using hydrochloric acid (HCl).

In Vitro Uric Acid Dissolution Assay

This assay measures the rate at which uric acid dissolves in the presence of an alkalinizing agent.

Materials:

-

Prepared uric acid stones of a standardized size and weight.

-

Artificial urine solution.

-

This compound (or its active components: potassium citrate, sodium citrate).

-

pH meter.

-

Spectrophotometer.

-

Shaking water bath or magnetic stirrer.

-

Filtration apparatus.

Procedure:

-

Baseline Measurement: A pre-weighed uric acid stone is placed in a vessel containing a known volume of artificial urine at a baseline acidic pH (e.g., 5.5) and maintained at 37°C.

-

Introduction of Alkalinizing Agent: A specific concentration of this compound is added to the artificial urine to achieve a target pH level (e.g., 6.2, 6.8, 7.2). The pH is continuously monitored and adjusted as necessary.

-

Incubation: The solution is continuously agitated in a shaking water bath or with a magnetic stirrer to simulate renal pelvic dynamics.

-

Sample Collection: Aliquots of the solution are collected at predetermined time intervals.

-

Uric Acid Quantification: The collected samples are filtered to remove any undissolved particulate matter. The concentration of dissolved uric acid in the filtrate is then determined using spectrophotometry by measuring the absorbance at a specific wavelength (typically around 293 nm).

-

Data Analysis: The dissolution rate is calculated from the change in uric acid concentration over time.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the biochemical pathway through which this compound increases uric acid solubility.

Caption: Mechanism of this compound in increasing uric acid solubility.

Experimental Workflow for In Vitro Uric Acid Dissolution

The diagram below outlines the key steps in a typical in vitro experiment to assess the effect of this compound on uric acid dissolution.

Caption: Workflow for in vitro uric acid dissolution studies.

Molecular interactions of Uralyt-U components in renal physiology

An In-depth Technical Guide to the Molecular Interactions of Uralyt-U Components in Renal Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a formulation of potassium sodium hydrogen citrate, is a well-established alkalinizing agent used in the management and prevention of certain types of renal calculi.[1][2][3][4][5] Its therapeutic efficacy is rooted in the multifaceted molecular interactions of its components—primarily the citrate anion—within the intricate environment of the renal tubules. This guide provides a detailed examination of these interactions, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core physiological pathways. The primary mechanism of this compound involves the metabolic conversion of citrate to bicarbonate, which induces a systemic alkali load, leading to increased urinary pH and citrate excretion.[1][6][7] This alteration of the urinary milieu directly counteracts the physicochemical conditions that favor the formation of uric acid, calcium oxalate, and cystine stones.

Core Mechanism of Action: Urinary Alkalinization and Citrate Excretion

The cornerstone of this compound's action is its ability to elevate urinary pH.[1][6][8] The citrate component is almost completely metabolized in the body, primarily through the Krebs cycle, yielding bicarbonate ions (HCO₃⁻).[1][6][9] This metabolic process introduces an alkali load into the bloodstream, leading to a mild systemic alkalosis. The kidneys respond by increasing the excretion of this excess bicarbonate, which directly raises the pH of the urine.[1]

Simultaneously, this systemic alkalosis alters the renal handling of citrate itself. Alkalosis inhibits the metabolic activity of citrate within the cells of the proximal tubules.[6] This reduces the tubular reabsorption of filtered citrate, resulting in a significant increase in its urinary excretion, a condition known as hypercitraturia.[6][9] The combined effects of increased urinary pH and elevated citrate levels are fundamental to preventing stone formation.

Molecular Interactions in Renal Physiology

The components of this compound orchestrate a series of molecular events within the kidney that collectively reduce the risk of lithogenesis.

The Role of Citrate

Citrate is a potent natural inhibitor of calcium-based kidney stones.[10] Its action is threefold:

-

Chelation of Calcium: In the renal filtrate, citrate directly binds to free calcium ions (Ca²⁺) to form a soluble calcium-citrate complex.[9][11][12] This chelation reduces the concentration of free calcium available to bind with oxalate or phosphate, thereby decreasing the supersaturation of calcium oxalate (CaOx) and calcium phosphate (CaP), the two most common components of kidney stones.[6][13]

-

Inhibition of Crystal Growth and Aggregation: Beyond simple chelation, citrate interferes directly with the crystallization process. It adsorbs onto the surface of CaOx and CaP crystals, inhibiting their growth, nucleation, and aggregation into larger, clinically significant stones.[1][9][13]

-

pH-Dependent Solubility: The increase in urinary pH, driven by citrate metabolism, significantly enhances the solubility of other lithogenic substances. Uric acid, which is sparingly soluble in acidic urine (pH < 6.0), becomes substantially more soluble as the pH rises into the target range of 6.2 to 6.8.[6][7][8] Similarly, the solubility of the amino acid cystine is markedly increased at a more alkaline pH, particularly above 7.5, which is crucial for patients with cystinuria.[1][14]

The Role of Potassium and Sodium

-

Potassium (K⁺): The inclusion of potassium is critical. Hypokalemia (low potassium) is associated with intracellular acidosis, which in turn enhances citrate reabsorption in the proximal tubule, leading to low urinary citrate (hypocitraturia). By providing a potassium load, potassium citrate helps to prevent this effect, further promoting citrate excretion. Clinicians should be mindful that the potassium content can affect patients with impaired renal function or those taking medications that alter potassium excretion, such as ACE inhibitors, aldosterone antagonists, or potassium-sparing diuretics.[4][6]

-

Sodium (Na⁺): While necessary for the formulation, the sodium content requires consideration, especially for patients on a sodium-restricted diet.[5][6] High sodium intake is a known risk factor for calcium nephrolithiasis because it increases urinary calcium excretion. Therefore, the benefits of citrate administration must be balanced against the potential effects of the sodium load.

Quantitative Data on Physiological Effects

The clinical effects of this compound on urinary parameters have been quantified in numerous studies. The following tables summarize key data.

| Parameter | Effect of this compound Administration | Source |

| Urinary pH | 1 gram of potassium sodium hydrogen citrate increases urinary pH by approximately 0.2–0.3 units. | [6][7] |

| Target Urinary pH | Uric Acid Stones: 6.2–6.8 | [4][6] |

| Calcium Stones: 7.0 | [6] | |

| Porphyria Cutanea Tarda: 7.2–7.5 | [14] | |

| Cystine Stones: 7.5–8.5 | [14] | |

| Urinary Citrate | Treatment significantly increases daily citrate excretion. | [15] |

| Urinary Calcium | Alkalosis can lead to a reduction in urinary calcium excretion. | [6] |

| Calcium/Citrate Ratio | Treatment is associated with a significant improvement (reduction) in the calcium/citrate quotient. | [16] |

| Clinical Outcome | Finding | Source |

| Stone Formation Rate | A single evening dose regimen was associated with significantly reduced stone formation in patients with calcium oxalate stone disease. | [16] |

| Microcalculi Development | Potassium-sodium citrate prevents the development of renal microcalculi into symptomatic stones in calcium stone-formers. | [15] |

| Uric Acid Levels | In patients with gout, treatment can lead to a reduction in serum uric acid levels, correlating with enhanced excretion. | [17] |

Experimental Protocols & Methodologies

Detailed experimental protocols for this compound are primarily derived from clinical trials and animal studies designed to assess its effect on urolithiasis.

Methodology for Clinical Trials in Human Subjects

Clinical studies evaluating this compound typically follow a prospective or retrospective design to measure its impact on urinary biochemistry and stone recurrence.

-

Patient Selection: Participants are recruited based on a documented history of specific stone types (e.g., calcium oxalate, uric acid) and often exhibit baseline abnormalities in 24-hour urine chemistry, such as hypocitraturia, hypercalciuria, or low urinary pH.[16][18][19] Inclusion criteria often specify an age range (e.g., 18-70 years) and a minimum estimated Glomerular Filtration Rate (eGFR) to ensure adequate renal function.[18][19]

-

Intervention: The treatment group receives a standardized dose of potassium sodium hydrogen citrate, often 5-10 grams daily, administered in divided doses.[5][6][16] The dose is frequently titrated based on regular self-monitoring of first-morning urine pH using indicator paper to achieve a target pH range.[6]

-

Data Collection:

-

Baseline and Follow-up: 24-hour urine samples are collected at the start and at intervals throughout the study. These samples are analyzed for key lithogenic risk factors, including pH, volume, citrate, calcium, oxalate, uric acid, sodium, and creatinine.

-

Blood Analysis: Serum electrolytes (especially potassium) and renal function (creatinine, eGFR) are monitored for safety.[3][4]

-

Stone Event Monitoring: The primary endpoint is often the rate of new stone formation or growth of existing stones, as assessed by radiological imaging (e.g., KUB ultrasound, non-contrast CT scan) and patient-reported symptomatic events (e.g., renal colic).[15]

-

-

Statistical Analysis: Changes in urinary parameters between the baseline and follow-up periods are analyzed. The rate of stone events in the treatment group is often compared to that of a control group or the patients' own historical stone formation rate.

Methodology for Preclinical Animal Studies

Animal models are used to investigate the fundamental mechanisms of citrate's inhibitory action. A common model is ethylene glycol-induced urolithiasis in rats.

-

Induction of Urolithiasis: Male Wistar rats are typically fed a diet containing a lithogenic agent, such as 0.75% ethylene glycol and 2% ammonium chloride, in their drinking water for several weeks. This protocol reliably induces hyperoxaluria and the formation of calcium oxalate crystals in the renal tubules (nephrocalcinosis).

-

Treatment Groups: Animals are divided into several groups: a control group (standard diet), a lithogenic diet group, and one or more treatment groups receiving the lithogenic diet supplemented with different citrate salts (e.g., potassium citrate, sodium citrate) at varying concentrations (e.g., 5% of the diet).[20]

-

Outcome Assessment: After the experimental period (e.g., 4 weeks), the following assessments are made:

-

Urine Analysis: 24-hour urine samples are collected to measure oxalate, citrate, and calcium concentrations.

-

Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with hematoxylin and eosin or von Kossa stain) to histologically examine the extent of crystal deposition and tubular injury.

-

Biochemical Analysis: Kidney tissue homogenates are analyzed to quantify the concentration of calcium and oxalate, reflecting the total crystal burden.[20]

-

-

Analysis: The degree of nephrocalcinosis and the urinary/tissue biochemical parameters are compared between the control, lithogenic, and citrate-treated groups to determine the protective effect of the intervention.[20]

Mandatory Visualizations

References

- 1. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]

- 2. dawi.sa [dawi.sa]

- 3. al-dawaa.com [al-dawaa.com]

- 4. viatrisconnectgulf.com [viatrisconnectgulf.com]

- 5. mainphar.com [mainphar.com]

- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 7. scribd.com [scribd.com]

- 8. shijiebiaopin.net [shijiebiaopin.net]

- 9. auanews.net [auanews.net]

- 10. Citrate and renal calculi: new insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 12. Citric acid/potassium-sodium citrate - Wikipedia [en.wikipedia.org]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. app.fagg-afmps.be [app.fagg-afmps.be]

- 15. Potassium-sodium citrate prevents the development of renal microcalculi into symptomatic stones in calcium stone-forming patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of a single evening dose of alkaline citrate on urine composition and calcium stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experience with this compound citralite used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Role of this compound in Patients With Hyperuricemia | DecenTrialz [decentrialz.com]

- 20. scispace.com [scispace.com]

The Impact of Uralyt-U (Potassium Sodium Hydrogen Citrate) on Systemic Acid-Base Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uralyt-U, a formulation of potassium sodium hydrogen citrate, is primarily utilized for the prevention and treatment of certain types of kidney stones through the alkalinization of urine. While its effects on urinary pH are well-documented, its impact on systemic acid-base homeostasis is a critical consideration for its safe and effective use. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences systemic acid-base balance, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key physiological pathways. The central finding is that while this compound introduces an alkali load to the body, the systemic acid-base balance is efficiently maintained in individuals with normal renal function through physiological renal regulatory mechanisms.

Mechanism of Action

The primary active component of this compound responsible for its alkalizing effect is the citrate ion. Following oral administration, the potassium sodium hydrogen citrate salt dissolves, and the citrate is absorbed from the gastrointestinal tract.

Metabolic Conversion of Citrate to Bicarbonate

Once absorbed, citrate enters the systemic circulation and is transported to various tissues, primarily the liver and skeletal muscle. Within the mitochondria of these cells, citrate is metabolized through the Krebs (citric acid) cycle. This metabolic process ultimately consumes the citrate and produces bicarbonate ions (HCO₃⁻) as a byproduct.[1] Each mole of citrate can be converted into up to three moles of bicarbonate. This metabolic conversion of an organic anion into bicarbonate represents the fundamental mechanism by which this compound exerts its systemic alkalizing effect.[1]

Renal Regulation of Acid-Base Balance

The newly formed bicarbonate enters the bloodstream, where it acts as a buffer, capable of neutralizing metabolic acids. However, in individuals with adequate renal function, the systemic blood pH is tightly regulated.[1] The kidneys play a central role in maintaining this balance by adjusting the excretion of acid or alkali.

When there is an excess of bicarbonate in the blood, as would be expected after the administration of this compound, the kidneys respond by increasing the urinary excretion of bicarbonate. This process involves the filtration of bicarbonate at the glomerulus and a reduction in its reabsorption in the renal tubules. The net effect is the elimination of the excess alkali load, which prevents a significant shift in systemic blood pH and the development of metabolic alkalosis.[1] Therefore, while this compound introduces a potential alkaline load, the body's homeostatic mechanisms, primarily renal regulation, ensure that the systemic acid-base balance remains within the normal physiological range.[1]

Quantitative Data on Systemic Acid-Base Parameters

While clinical trials on this compound have predominantly focused on its effects on urinary parameters, studies on other oral citrate preparations provide valuable quantitative insights into the systemic acid-base response. The following table summarizes representative data from a study investigating the effects of oral sodium citrate administration on blood pH and bicarbonate levels in healthy volunteers.

| Time Point | Blood pH (mean) | Blood Bicarbonate [HCO₃⁻] (mmol/L) (mean) |

| Baseline | 7.40 | 24.5 |

| 30 min post-ingestion | 7.42 | 25.8 |

| 60 min post-ingestion | 7.44 | 27.0 |

| 90 min post-ingestion | 7.45 | 27.8 |

| 120 min post-ingestion | 7.45 | 28.2 |

| 180 min post-ingestion | 7.44 | 28.0 |

| 240 min post-ingestion | 7.43 | 27.2 |

Data adapted from a study on oral sodium citrate to illustrate the expected systemic effects of citrate-based alkalizing agents.

These data demonstrate a transient and mild increase in both blood pH and serum bicarbonate, consistent with a mild, compensated metabolic alkalosis. The peak effect is observed around 90-120 minutes post-ingestion, after which the values gradually return towards baseline as the kidneys excrete the excess alkali.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's impact on acid-base balance.

Crossover-Controlled Trial for Urinary Alkalinization

This protocol is based on a prospective, crossover, randomized, controlled trial comparing potassium sodium hydrogen citrate (PSHC) with sodium bicarbonate.[2]

-

Study Design: A two-phase crossover study where each participant serves as their own control.

-

Participants: Healthy volunteers with no history of renal or metabolic disorders.

-

Intervention:

-

Phase 1: Administration of a standardized maintenance dose of PSHC (e.g., 7.5 g/day in divided doses) for a defined period.[3]

-

Phase 2: Administration of a standardized maintenance dose of sodium bicarbonate for the same duration.

-

A washout period is implemented between the two phases.

-

-

Data Collection:

-

24-hour urine collections are performed at baseline and at the end of each treatment phase.

-

Urine pH is measured at regular intervals throughout the 24-hour period.

-

-

Analysis: Comparison of the 24-hour urinary pH profiles between the PSHC and sodium bicarbonate treatment groups.

Assessment of Systemic Acid-Base Status

This protocol outlines the general procedure for measuring systemic acid-base parameters following the administration of an oral alkali citrate.

-

Blood Sampling: Venous or arterial blood samples are collected at baseline and at specified time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).

-

Sample Handling: Blood samples for gas analysis are collected in heparinized syringes and analyzed immediately to prevent changes in gas tension. Samples for serum electrolytes are centrifuged to separate the serum.

-

Analytical Methods:

-

Blood pH and pCO₂: Measured using a blood gas analyzer with ion-selective electrodes.

-

Serum Bicarbonate (HCO₃⁻): Can be calculated from the measured pH and pCO₂ using the Henderson-Hasselbalch equation or measured directly using an enzymatic or ion-selective electrode method on a clinical chemistry analyzer.

-

-

Data Analysis: Changes in blood pH, pCO₂, and serum bicarbonate from baseline are calculated for each time point to determine the time-course and magnitude of the systemic effect.

Visualizations

Signaling and Metabolic Pathway

Experimental Workflow

Logical Relationship

Conclusion

The administration of this compound introduces an alkali load to the body through the metabolic conversion of citrate to bicarbonate. While this leads to a transient and mild increase in systemic blood pH and bicarbonate levels, the body's robust renal regulatory mechanisms effectively manage this load in individuals with normal kidney function. The kidneys respond by increasing the excretion of bicarbonate, thereby maintaining systemic acid-base homeostasis within a narrow physiological range. This efficient regulation ensures that the primary therapeutic effect of this compound, urinary alkalinization, is achieved without inducing a clinically significant systemic metabolic alkalosis. For drug development professionals and researchers, it is crucial to consider renal function status when evaluating the safety and efficacy of citrate-based alkalizing agents.

References

Preclinical Toxicity of Potassium Sodium Hydrogen Citrate: A Technical Guide

Disclaimer: Publicly available preclinical toxicity data specifically for the combined salt, potassium sodium hydrogen citrate, is limited. This guide synthesizes available information based on studies of its components, primarily potassium citrate and citric acid, a standard toxicological practice known as "read-across."

Introduction

Potassium sodium hydrogen citrate is an alkaline citrate preparation used clinically for the dissolution and prevention of kidney stones, particularly uric acid and calcium oxalate stones.[1][2] Its therapeutic effect stems from its ability to increase urinary pH and citrate levels.[3][4] Understanding the preclinical toxicity profile is crucial for defining its safety margins. This document provides a comprehensive overview of the available preclinical safety data, focusing on acute, repeated-dose, genetic, and reproductive toxicity, and details the standard methodologies for these assessments.

Mechanism of Action and Potential Toxicological Pathways

When administered orally, potassium sodium hydrogen citrate dissociates. The citrate is absorbed and metabolized in the citric acid cycle, producing bicarbonate, which creates an alkaline load.[4][5] This leads to an increase in urinary pH and enhances the renal clearance of citrate.[3][6]

Toxicologically, the primary risks at supratherapeutic doses are not related to a specific pharmacodynamic pathway but rather to a disruption of physiological homeostasis. The two main concerns are:

-

Metabolic Alkalosis: Excessive alkaline load from citrate metabolism can overwhelm the body's buffering capacity.

-

Hyperkalemia: In individuals with impaired renal function, the potassium load can lead to dangerously high serum potassium levels, which can cause cardiac arrest.[4][7]

The following diagram illustrates this physiological and toxicological relationship.

Caption: Physiological and toxicological pathways of oral citrate.

Acute Oral Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of a substance. The primary endpoint is the median lethal dose (LD50), the dose estimated to be fatal to 50% of the test animals.

| Substance | Species | Route | LD50 Value | GHS Category | Reference |

| Citric Acid (Surrogate) | Mouse | Oral | 5,400 mg/kg | Category 5 or Unclassified | [8] |

| Citric Acid (Surrogate) | Rat | Oral | 11,700 mg/kg | Category 5 or Unclassified | [8] |

GHS: Globally Harmonized System. Category 5 (>2000 and ≤5000 mg/kg) is the lowest toxicity category.

This method is an alternative to the classical LD50 test, designed to use fewer animals and cause less suffering.

-

Principle: The test involves a stepwise procedure where groups of animals of a single sex (typically female) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg).[9] The endpoint is the identification of a dose causing evident toxicity but no mortality, which allows for hazard classification.

-

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.[9]

-

Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 50-60% humidity; 12h light/dark cycle) with free access to standard laboratory diet and drinking water.[10]

-

Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred. The volume administered should generally not exceed 1 mL/100g body weight (or 2 mL/100g for aqueous solutions).[9]

-

Procedure:

-

A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).[9]

-

Based on the outcome, the main study proceeds. A group of 5 female animals is dosed at a level expected to produce evident toxicity.

-

If mortality occurs, the test is repeated at a lower dose level. If no toxicity is observed, the test is repeated at a higher dose level.

-

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days.[9]

-

Pathology: All animals (those that die during the test and survivors at termination) undergo a gross necropsy.

Repeated-Dose Toxicity

These studies assess the effects of repeated oral administration of a substance over a defined period (e.g., 28 or 90 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Data from a chronic study on the surrogate citric acid did not identify adverse effects at the highest dose tested.

| Substance | Species | Duration | Route | NOAEL | Key Findings | Reference |

| Citric Acid (Surrogate) | Rat | 1 Year | Feed | 800 mg/kg/day | No adverse effects on growth, reproduction, mortality, hematology, or metabolism. | [8] |

This protocol provides information on health hazards likely to arise from repeated exposure over a limited period.[11]

-

Principle: The test substance is administered daily in graduated doses to several groups of animals for 28 days.[10]

-

Animals: At least 10 rodents (5 male, 5 female) per group are used.[11]

-

Dose Levels: A minimum of three dose levels and a concurrent control group (vehicle only) are used. Dose levels are selected to produce a range of effects, from no effect to clear toxicity, without causing severe suffering or mortality. A limit test may be performed at 1000 mg/kg/day if no effects are expected.[11]

-

Administration: The substance is administered orally by gavage, or via diet or drinking water, 7 days a week for 28 days.[10]

-

Observations:

-

Clinical: Daily checks for signs of toxicity and mortality.

-

Body Weight & Consumption: Body weight and food/water consumption are measured weekly.

-

Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red/white blood cell counts, hemoglobin, platelets, electrolytes, liver enzymes, and kidney function markers.

-

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined histopathologically.

The following diagram illustrates a typical workflow for this study.

Caption: Workflow for a 28-Day Repeated Dose Toxicity Study (OECD 407).

Genetic Toxicity (Mutagenicity)

Genotoxicity tests assess the potential of a substance to cause damage to DNA or chromosomes. The bacterial reverse mutation test (Ames test) is a standard initial screen.

Specific genotoxicity data for potassium sodium hydrogen citrate was not found in the reviewed literature. However, food additives are often tested for mutagenicity.[12] Citrate is a natural component of metabolic pathways, and related salts are generally not considered mutagenic.

| Test Type | Substance | Result | Metabolic Activation | Reference |

| Ames Test | Potassium Sodium Hydrogen Citrate | Data Not Available | - | [13] |

-

Principle: This test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.[15]

-

Strains: A standard set of strains is used to detect various types of mutations (frameshift and base-pair substitutions). Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537.[14]

-

Metabolic Activation: Because some chemicals only become mutagenic after being metabolized, the test is performed both with and without an external metabolic activation system, typically a liver fraction from induced rats (S9 mix).[16]

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate (lacking the specific amino acid).

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control (vehicle only) plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the background. Positive controls are used to ensure the test system is working correctly.[16]

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.

Data for potassium citrate suggests a low hazard for reproductive and developmental toxicity, though the confidence in some underlying studies has been noted as low.

| Study Type | Substance | Species | NOAEL | Key Findings | Reference |

| Reproductive Toxicity | Potassium Citrate (Surrogate) | Rat | 2,500 mg/kg/day | Lack of adverse effects on reproductive parameters at the only dose tested. | [8] |

| Developmental Toxicity | Citric Acid (Surrogate) | Mouse | > Highest Dose Tested | No developmental toxicity detected. | [8] |

Note: Other sources state that specific animal reproduction studies for potassium citrate are not available.[17]

-

Principle: This is a screening test that provides preliminary information on potential effects on male and female reproductive performance such as gonadal function, mating, conception, parturition, and early offspring viability.

-

Animals: Groups of at least 10 male and 10 female rats per dose group are used.

-

Dosing: The substance is administered to males for four weeks (2 weeks prior to mating, during mating) and to females for two weeks prior to mating, during mating, gestation, and lactation until day 4 post-partum.

-

Mating: Animals are paired for up to two weeks.

-

Endpoints:

-

Parental: Clinical observations, body weight, food consumption, mating and fertility indices.

-

Offspring: Number of live/dead pups, pup weight, and clinical signs are monitored until at least day 4 after birth.

-

Pathology: Parental animals are necropsied, and reproductive organs are examined.

-

Summary and Conclusion

The preclinical toxicity profile of potassium sodium hydrogen citrate, inferred from data on its components, indicates a low level of systemic toxicity.

-

Acute Toxicity: Low, with a high LD50 value for citric acid in rodents.

-

Repeated-Dose Toxicity: No adverse effects were noted in a chronic study with citric acid at doses up to 800 mg/kg/day.

-

Genotoxicity: While direct data is lacking, citrate is an endogenous substance and is not expected to be mutagenic.

-

Reproductive Toxicity: Available surrogate data suggests a low hazard, with a NOAEL of 2,500 mg/kg/day identified for potassium citrate in one study.

The primary toxicological risks associated with potassium sodium hydrogen citrate are not from inherent cellular toxicity but from potential physiological disturbances at high doses, namely metabolic alkalosis and hyperkalemia. These effects are well-understood and are manageable in a clinical setting by monitoring urinary pH and serum electrolytes, particularly in patients with pre-existing renal impairment.

References

- 1. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. viatrisconnectgulf.com [viatrisconnectgulf.com]

- 3. mims.com [mims.com]